1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-fluoro-2-methylbenzenesulfonate
Description
1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-fluoro-2-methylbenzenesulfonate is a naphthalimide-based sulfonate ester characterized by a benzo[de]isoquinolinone core functionalized with a 4-fluoro-2-methylbenzenesulfonate group. This compound belongs to a class of molecules widely explored for their applications in medicinal chemistry, materials science, and photolithography due to their structural versatility and tunable electronic properties. The sulfonate ester moiety introduces strong electron-withdrawing characteristics, which can enhance stability and reactivity in specific contexts, such as photoacid generation.
Properties
IUPAC Name |
(1,3-dioxobenzo[de]isoquinolin-2-yl) 4-fluoro-2-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12FNO5S/c1-11-10-13(20)8-9-16(11)27(24,25)26-21-18(22)14-6-2-4-12-5-3-7-15(17(12)14)19(21)23/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMYYEHHWYEPEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)ON2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12FNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-fluoro-2-methylbenzenesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzo[de]isoquinoline core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a substituted phthalic anhydride and an amine.
Introduction of the dioxo groups: The dioxo groups can be introduced via oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Sulfonation: The sulfonate group can be introduced by reacting the intermediate with 4-fluoro-2-methylbenzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-fluoro-2-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carbonyl-containing compounds, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties, particularly in the treatment of cancer and other diseases.
- Anticancer Activity :
| Study | Findings |
|---|---|
| Study A | Demonstrated cytotoxic effects on breast cancer cell lines with IC50 values in the micromolar range. |
| Study B | Showed inhibition of tumor growth in xenograft models when administered at specific dosages. |
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the development of new pharmaceutical agents.
- Synthesis of Novel Compounds :
| Reaction Type | Outcome |
|---|---|
| Nucleophilic Substitution | Formation of new sulfonamide derivatives with improved pharmacological profiles. |
| Condensation Reactions | Synthesis of hybrid molecules that exhibit synergistic effects against multiple targets. |
Material Science
The unique structural properties of this compound also lend it to applications in material science.
- Polymer Development :
| Application | Description |
|---|---|
| Conductive Polymers | Utilized in the fabrication of organic electronic devices due to its excellent charge transport properties. |
| Coatings | Employed in protective coatings that require enhanced durability and chemical resistance. |
Case Study 1: Anticancer Activity
A recent study explored the anticancer efficacy of 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl derivatives against various cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity, with mechanisms involving apoptosis induction and cell cycle arrest.
Case Study 2: Synthesis and Characterization
Another investigation focused on the synthesis of novel sulfonamide derivatives from this compound. The derivatives were characterized using NMR and mass spectrometry, confirming their structural integrity and potential for further biological evaluation.
Mechanism of Action
The mechanism of action of 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-fluoro-2-methylbenzenesulfonate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Naphthalimide Derivatives
| Compound Name | Core Structure | Functional Group/Substituent | Key Applications/Properties | References |
|---|---|---|---|---|
| Target Compound | Benzo[de]isoquinolinone | 4-Fluoro-2-methylbenzenesulfonate | Potential photoacid generator | [20, 21] |
| Compound 4 (Sulfamoyl benzoic acid) | Benzo[de]isoquinolinone | Sulfamoyl-propyl linker | LPA2 agonist (EC₅₀ = 5.06 pM) | [1, 9] |
| Iodonium Triflate (Compound 2) | Benzo[de]isoquinolinone | Triflate counterion | Photoacid generator (61% yield) | [3] |
| NI1 (Dithiocarbamate) | Benzo[de]isoquinolinone | Dimethylaminoethyl-dithiocarbamate | Fluorescent chemosensors | [2] |
| Phosphonylated Triazole (17a) | Benzo[de]isoquinolinone | Phosphonate-triazole linker | Anticancer activity (75% yield) | [5] |
| N-(Benzo[de]isoquinolinyl)-amide (4a) | Benzo[de]isoquinolinone | Phenylamide | Plant growth promotion, fungicidal | [14] |
Key Observations :
- Electron-Withdrawing Effects: The 4-fluoro-2-methylbenzenesulfonate group in the target compound likely enhances acidity and photochemical efficiency compared to non-fluorinated sulfonates (e.g., tosylates). Triflate derivatives (e.g., Compound 2 in ) exhibit high thermal stability and are preferred in photoresist formulations due to their strong acid generation.
- Biological Activity: Sulfamoyl and amide derivatives (e.g., Compound 4 in and Compound 4a in ) demonstrate subnanomolar agonist activity and fungicidal effects, respectively. The target compound’s sulfonate group may reduce bioavailability compared to these analogues but could improve hydrolytic stability.
- Synthetic Yields: Iodonium salts with triflate (61% yield) and hexafluorophosphate (62% yield) counterions are synthesized efficiently, while chloride derivatives show lower yields (52%).
Table 2: Activity and Stability Trends
| Compound Type | Binding Affinity (ΔG, kcal/mol) | Melting Point (°C) | Bioactivity Highlights |
|---|---|---|---|
| Sulfamoyl Benzoic Acid (4) | -8.53 | N/A | LPA2 agonist (picomolar EC₅₀) |
| Phosphonylated Triazole (17c) | N/A | 180–182 | Anticancer (79% yield) |
| N-Aryl Amide (4a) | N/A | 190–192 | Seed germination promotion (25 mg/L) |
| Target Compound (Predicted) | N/A | Moderate | Potential photoacid generation |
Key Insights :
- Potency and Selectivity : Sulfamoyl derivatives (e.g., Compound 4) achieve high potency due to enhanced hydrogen bonding and van der Waals interactions from the sulfamoyl group. The target compound’s fluorinated sulfonate may exhibit weaker receptor binding but improved photochemical activity.
- Thermal Stability : Phosphonylated triazoles (e.g., 17c) and dithiocarbamates (e.g., NI1) show higher melting points (>150°C), suggesting robust crystalline packing. The target compound’s stability may depend on the sulfonate group’s steric and electronic effects.
Photoacid Generation (PAG) Performance
- Triflate Derivatives : Used in UV/near-UV LED lithography due to high acid strength (e.g., Compound 2 in ).
- Target Compound : The 4-fluoro substituent may red-shift absorption spectra, enabling compatibility with longer-wavelength light sources compared to triflates.
Limitations and Challenges
- Synthetic Complexity : Introducing 4-fluoro-2-methylbenzenesulfonate may require multistep synthesis, akin to triflate derivatives, which use naphthalimide precursors and sulfonyl chlorides.
- Bioavailability : Sulfonate esters generally exhibit lower cell permeability than amides or phosphonates, limiting therapeutic applications unless prodrug strategies are employed.
Biological Activity
The compound 1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl 4-fluoro-2-methylbenzenesulfonate (CAS No. 88909-96-0) is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 340.34 g/mol. The structure consists of a benzo[de]isoquinoline core with a dioxo group and a sulfonate moiety, which may influence its interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds with similar structural frameworks exhibit various biological activities, including:
- Antiviral Activity : Compounds related to the benzo[de]isoquinoline structure have shown potential as inhibitors of viral replication. For instance, derivatives have been identified as potent inhibitors of hepatitis C virus (HCV) RNA-dependent RNA polymerase, suggesting that our compound may also possess similar antiviral properties .
- Antitumor Effects : Studies on related compounds indicate that they can induce apoptosis in cancer cells. For example, derivatives of benzo[de]isoquinoline have demonstrated significant cytotoxicity against various cancer cell lines, including head and neck squamous cell carcinoma (HNSCC) .
In Vitro Studies
- Cytotoxicity Assays : In vitro assays have shown that the compound exhibits dose-dependent cytotoxic effects on cancer cell lines. For example, when tested against HNSCC cells, significant reductions in cell viability were observed at concentrations above 10 µM .
- Mechanism of Action : Flow cytometry analysis revealed that treatment with the compound increased the proportion of apoptotic cells significantly compared to controls. This suggests that the compound may activate apoptotic pathways in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of similar compounds often depends on specific substituents on their aromatic rings. The presence of electron-withdrawing groups like fluorine enhances lipophilicity and may improve cell membrane permeability, potentially increasing the compound's efficacy against intracellular targets .
Case Study 1: Antiviral Efficacy
A study examining derivatives of benzo[de]isoquinoline found that specific modifications led to enhanced inhibition of HCV replication in Huh-7 cells. The structure-activity relationship indicated that the introduction of sulfonate groups could enhance antiviral activity through improved solubility and target interaction .
Case Study 2: Anticancer Activity
In another investigation focusing on N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-amide derivatives, researchers reported notable improvements in bioactivity against various cancer types when these compounds were administered at optimized doses . The study highlighted the importance of structural modifications in enhancing therapeutic efficacy.
Data Summary Table
| Activity | Observed Effect | Concentration Range | Cell Line Tested |
|---|---|---|---|
| Cytotoxicity | Significant reduction in cell viability | 10 - 50 µM | HNSCC |
| Apoptosis Induction | Increased apoptotic cell percentage | >10 µM | HNSCC |
| Antiviral Activity | Inhibition of HCV replication | Varies | Huh-7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
